(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a phenyl group and a propan-2-yloxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide typically involves the condensation of an appropriate aldehyde or ketone with a secondary amine. This reaction is often catalyzed by an acid, such as hydrochloric acid, and may require a dehydrating agent like magnesium sulfate or sodium sulfate to drive the reaction to completion . The reaction conditions generally involve refluxing the reactants in a suitable solvent, such as ethanol or toluene, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding carboxylic acid or ketone.
Reduction: Reduction reactions may use reagents such as lithium aluminum hydride or sodium borohydride to reduce the compound to its corresponding alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
2-(4-methylsulfonyl phenyl)indole: Exhibits dual antimicrobial and anti-inflammatory activities.
Cetylpyridinium chloride: Potentiates colistin activity in Enterobacterales.
Uniqueness
(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Biological Activity
(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide, also known by its CAS number 465518-40-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of an appropriate aldehyde or ketone with a secondary amine. Acid catalysts like hydrochloric acid are often used, along with dehydrating agents such as magnesium sulfate to drive the reaction forward. Industrially, continuous flow reactors may enhance efficiency and yield during production.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases .
The mechanism of action for this compound likely involves binding to specific molecular targets within cells, such as enzymes or receptors. This interaction may modulate various cellular pathways and biochemical events, leading to the observed biological effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related cinnamamide derivatives:
- Anticonvulsant Properties : KM-568 was tested in various animal models for epilepsy and demonstrated significant anticonvulsant activity with effective doses ranging from 13.21 mg/kg to 115 mg/kg depending on the model used . This highlights the potential for similar compounds to exhibit beneficial effects in seizure management.
- Cytotoxicity Evaluation : Safety assessments conducted on related compounds showed no cytotoxic effects at concentrations up to 100 µM in cell lines such as HepG2 and H9c2, indicating a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(E)-3-phenyl-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14(2)21-17-11-9-16(10-12-17)19-18(20)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,19,20)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWSFDKCRYQBKJ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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